RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate is a synthetic compound categorized as a cyclic nucleotide analog. It is primarily utilized in biochemical research due to its ability to act as a competitive inhibitor of cGMP-dependent protein kinase, making it valuable in studies related to signal transduction pathways involving cyclic guanosine monophosphate.
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate falls under the category of cyclic nucleotide phosphorothioates, which are derivatives of cyclic nucleotides that contain a sulfur atom in place of an oxygen atom in the phosphate group. This modification enhances their stability and biological activity compared to their natural counterparts.
The synthesis of RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate typically involves multi-step organic reactions starting from guanosine derivatives. The key steps include:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .
The synthesis typically requires advanced laboratory techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of the final product.
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate participates in various biochemical reactions, primarily as an inhibitor in signaling pathways mediated by cyclic guanosine monophosphate. It can undergo hydrolysis under certain conditions, leading to the release of brominated products and other metabolites.
In vitro studies have shown that this compound can modulate enzyme activities associated with cGMP signaling, impacting processes such as smooth muscle relaxation and neurotransmission .
The mechanism of action involves the competitive inhibition of cGMP-dependent protein kinase. By binding to the active site of this enzyme, RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate prevents the phosphorylation of target proteins that are normally activated by cGMP.
Studies indicate that this inhibition can lead to decreased levels of downstream signaling molecules involved in vasodilation and other physiological responses mediated by cGMP .
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate is typically a white to off-white solid with hygroscopic properties. It is soluble in water and organic solvents like DMSO.
The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its melting point is reported around 200 °C, depending on hydration levels .
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate is extensively used in:
Its ability to mimic natural cyclic nucleotides while providing enhanced stability makes it a valuable reagent in various experimental settings .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0